Product packaging for 3-(4-methoxyphenyl)propane-1-thiol(Cat. No.:CAS No. 88537-44-4)

3-(4-methoxyphenyl)propane-1-thiol

Cat. No.: B6155539
CAS No.: 88537-44-4
M. Wt: 182.3
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Description

3-(4-Methoxyphenyl)propane-1-thiol ( 88537-44-4) is a high-purity organic sulfur compound offered for research and development purposes. With the molecular formula C10H14OS and a molecular weight of 182.28 g/mol, this compound features a methoxyphenyl group linked to a propane-thiol chain . The integration of a thiol functional group with an aromatic methoxy-substituted ring makes it a valuable scaffold in various research applications. Thiol-containing compounds are of significant interest in medicinal chemistry and chemical biology; for instance, structurally similar thiol-based aryl sulfones have been investigated as inhibitors of disintegrin and metalloproteinases, such as ADAM17, a target relevant in inflammation and oncology . This suggests potential utility in developing novel therapeutic agents and biochemical probes. Researchers may employ this compound in the synthesis of more complex molecules, study its role in coordination chemistry with metals, or explore its behavior in polymer science. The product is supplied with guaranteed purity and consistency. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

88537-44-4

Molecular Formula

C10H14OS

Molecular Weight

182.3

Purity

95

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 3 4 Methoxyphenyl Propane 1 Thiol

Oxidative Reactivity of the Thiol Functional Group

The sulfur atom in the thiol group of 3-(4-methoxyphenyl)propane-1-thiol exists in its most reduced state. Consequently, it is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with higher oxidation states.

Formation of Disulfides, Sulfoxides, and Sulfones

The oxidation of thiols is a fundamental transformation in organic chemistry. Depending on the oxidant and reaction conditions, this compound can be converted into its corresponding disulfide, sulfoxide (B87167), or sulfone.

Disulfides: The mildest form of oxidation involves the coupling of two thiol molecules to form a disulfide, 1,2-bis(3-(4-methoxyphenyl)propyl) disulfide. This transformation can be achieved using a variety of reagents, including mild oxidants like iodine (I₂) or air (O₂) often catalyzed by metal ions. nih.govresearchgate.netbiolmolchem.com For instance, the use of 1,3-diisopropylcarbodiimide (DIC) has been shown to be an efficient promoter for the synthesis of symmetrical diaryl and alkyl disulfides from their corresponding thiols in good to excellent yields. researchgate.net Another approach involves the use of N-anomeric amides, which can convert thiols to sulfur radicals that then couple to form disulfides under mild, oxidant-free conditions. nih.gov

Sulfoxides: Further oxidation of the thiol, or more commonly the corresponding sulfide (B99878), can yield a sulfoxide. This transformation requires stronger oxidizing agents than those used for disulfide formation. A common method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. ysu.am The reaction conditions can be tuned to favor the formation of the sulfoxide over the sulfone. ysu.am

Sulfones: The complete oxidation of the thiol or sulfide group results in the formation of a sulfone, where the sulfur atom is in its highest oxidation state. This typically requires strong oxidizing agents and more forcing conditions compared to sulfoxide synthesis. ysu.am For example, using a stoichiometric excess of hydrogen peroxide with a suitable catalyst can drive the oxidation to the sulfone. ysu.am

Table 1: Oxidation Products of this compound

Starting MaterialProductTransformation
This compound1,2-bis(3-(4-methoxyphenyl)propyl) disulfideDimerization/Mild Oxidation
3-((4-Methoxyphenyl)propyl)sulfide1-Methoxy-4-(3-(propylsulfinyl)propyl)benzeneOxidation
3-((4-Methoxyphenyl)propyl)sulfide1-Methoxy-4-(3-(propylsulfonyl)propyl)benzeneStrong Oxidation

Mechanistic Studies of Thiol Oxidation Pathways

The mechanism of thiol oxidation can vary significantly depending on the oxidant and reaction conditions.

For disulfide formation via radical pathways, a radical initiator can abstract the hydrogen atom from the thiol group of this compound to form a thiyl radical. nih.gov Two of these thiyl radicals can then combine to form the disulfide bond. nih.gov

The oxidation of sulfides to sulfoxides is often proposed to proceed via a nucleophilic attack of the sulfur atom on the oxidant. ysu.am For instance, in oxidations using hydrogen peroxide catalyzed by 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC), the sulfur atom of the sulfide attacks an activated oxygen atom of the H₂O₂-TAPC complex. ysu.am The electron-donating nature of the 4-methoxyphenyl (B3050149) group would enhance the nucleophilicity of the sulfur atom, likely accelerating this process compared to sulfides bearing electron-withdrawing groups. ysu.am

Nucleophilic Properties of the Thiol Moiety

The thiol group of this compound is nucleophilic and can participate in a variety of reactions where it attacks an electrophilic center. The acidity of the thiol proton allows for the formation of a thiolate anion (RS⁻), which is an even more potent nucleophile.

Conjugate Additions to α,β-Unsaturated Systems

The thiolate derived from this compound can act as a soft nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, such as enones and enoates. rsc.orgmdpi.com This reaction is a powerful tool for carbon-sulfur bond formation. The reaction involves the addition of the thiolate to the β-carbon of the unsaturated system, leading to the formation of a β-thioether carbonyl compound. rsc.orgmdpi.com The efficiency and outcome of these reactions can be influenced by the specific reaction conditions, including the choice of base and solvent. acs.org Computational studies on related systems have shown that the thermodynamics and kinetics of thiol additions to enones can be subtly influenced by the structure of the Michael acceptor. rsc.orgresearchgate.net

Thiol-Ene and Thiol-Yne Click Reactions

Thiol-ene and thiol-yne reactions are highly efficient and versatile "click" reactions that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgwikipedia.org

Thiol-Ene Reaction: This reaction typically proceeds via a free-radical mechanism, initiated by light or a radical initiator. wikipedia.org A thiyl radical, generated from this compound, adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org This method is highly atom-efficient and can be used to form a wide variety of thioethers. acsgcipr.orgencyclopedia.pub

Thiol-Yne Reaction: Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne. wikipedia.org This reaction can also be initiated by radicals, leading to the formation of vinyl sulfides. wikipedia.org Depending on the stoichiometry and reaction conditions, a second addition can occur, leading to a 1,2-dithioether. wikipedia.org Base-catalyzed nucleophilic additions to activated alkynes are also a prominent pathway for this transformation. acs.org

Table 2: Examples of Thiol-Ene and Thiol-Yne Reactions

ReactionReactantsProduct Type
Thiol-EneThis compound + AlkeneAnti-Markovnikov Thioether
Thiol-YneThis compound + AlkyneVinyl Sulfide or 1,2-Dithioether

Substitution Reactions at Electrophilic Centers

The nucleophilic thiol or thiolate can displace leaving groups from various electrophilic centers. This is a fundamental reaction for the formation of thioethers. For example, this compound can react with alkyl halides, tosylates, or other electrophiles in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate, which then attacks the electrophilic carbon, displacing the leaving group in a classic Sₙ2 reaction. The choice of base and solvent is crucial for optimizing the reaction rate and yield, and for minimizing side reactions. In some cases, such as with highly reactive electrophiles, the reaction may proceed without an added base. The principles of electrophilic substitution on aromatic rings, while not directly involving the thiol group, are a related area of study for substituted phenyl compounds. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring

The methoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the 3-thiopropyl group is generally considered to be a weakly deactivating group. Given that the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the methoxy group.

Standard electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, nitration using nitric acid and sulfuric acid would be expected to yield 3-(2-nitro-4-methoxyphenyl)propane-1-thiol. masterorganicchemistry.com Similarly, halogenation with agents like bromine in the presence of a Lewis acid would result in the corresponding ortho-brominated product.

The general mechanism for these reactions involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product.

Reaction Type Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄3-(2-Nitro-4-methoxyphenyl)propane-1-thiol
BrominationBr₂, FeBr₃3-(2-Bromo-4-methoxyphenyl)propane-1-thiol
Friedel-Crafts AcylationRCOCl, AlCl₃3-(2-Acyl-4-methoxyphenyl)propane-1-thiol
SulfonationFuming H₂SO₄3-(4-Methoxy-2-sulfophenyl)propane-1-thiol

Reactions Involving the Propane (B168953) Aliphatic Chain

The propane aliphatic chain in this compound offers several sites for chemical reactions, with the thiol group being the most reactive center. Thiols are known to undergo a variety of transformations, including oxidation and alkylation. chemistrysteps.commasterorganicchemistry.com

Oxidation of the thiol group can lead to different products depending on the strength of the oxidizing agent. Mild oxidizing agents, such as iodine or hydrogen peroxide, typically convert thiols to disulfides. In this case, this compound would yield bis(3-(4-methoxyphenyl)propyl) disulfide. Stronger oxidizing agents, like potassium permanganate (B83412) or nitric acid, can further oxidize the sulfur atom to form sulfonic acids, resulting in 3-(4-methoxyphenyl)propane-1-sulfonic acid. Intermediate oxidation states, such as sulfoxides, can also be achieved under controlled conditions. masterorganicchemistry.com

The thiol group is also nucleophilic and can participate in S-alkylation reactions. masterorganicchemistry.com In the presence of a base, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides in an SN2 reaction to form thioethers. For example, reaction with methyl iodide would produce 1-methoxy-4-(3-(methylthio)propyl)benzene.

Reaction Type Reagents Product
Mild OxidationI₂, H₂O₂Bis(3-(4-methoxyphenyl)propyl) disulfide
Strong OxidationKMnO₄, HNO₃3-(4-Methoxyphenyl)propane-1-sulfonic acid
S-Alkylation1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I)1-Methoxy-4-(3-(methylthio)propyl)benzene

Cascade and Tandem Reactions Facilitated by Thiol Intermediacy

The thiol group in this compound can act as a key mediator in cascade and tandem reactions, which are processes involving two or more consecutive reactions in a single step, enhancing synthetic efficiency. acs.org A prominent example of such a reaction is the thiol-ene reaction, a radical addition of a thiol to an alkene. wikipedia.org

In a typical thiol-ene cascade, a thiyl radical, generated from the thiol by initiation with light or a radical initiator, adds to a carbon-carbon double bond. wikipedia.org This creates a carbon-centered radical that can then participate in further reactions, such as cyclization or another intermolecular addition, before the chain is terminated. For instance, if reacted with a molecule containing both an alkene and another reactive group, this compound could initiate a sequence of bond-forming events.

Another potential cascade reaction involves thiol-disulfide exchange, which can be used in the dynamic covalent chemistry of polymer networks. nih.gov While this is more relevant to polymer chemistry, the fundamental thiol-mediated exchange could be harnessed in smaller molecule systems to facilitate complex transformations.

Furthermore, thiols can participate in multicomponent reactions. For example, a thiol can act as a "multitasking" reagent, promoting a series of reactions such as dearomatizing spirocyclization and nucleophilic substitution in a one-pot process. acs.org The nucleophilic nature of the thiol, combined with its ability to form radical species, makes it a versatile functional group for initiating complex reaction cascades. nih.govrsc.org

Cascade/Tandem Reaction Type Potential Reactant Description
Thiol-Ene ReactionUnsaturated compounds (alkenes, alkynes)The thiol adds across a double or triple bond, often initiated by radicals, to form a new thioether. This can be the first step in a sequence of cyclizations or additions. wikipedia.org
Thiol-Michael Addition Cascadeα,β-Unsaturated carbonyl compoundsThe nucleophilic thiol can add to an activated alkene (Michael acceptor), and the resulting enolate can participate in a subsequent intramolecular reaction like an aldol (B89426) condensation.
Thiol-Mediated Ring Opening/ClosingEpoxides, aziridinesThe thiol can act as a nucleophile to open a strained ring, and the resulting intermediate can undergo further intramolecular reactions to form a new ring system.

Role of 3 4 Methoxyphenyl Propane 1 Thiol As a Key Building Block in Complex Chemical Synthesis

Construction of Sulfur-Containing Heterocycles

The thiol functionality of 3-(4-methoxyphenyl)propane-1-thiol serves as a key reactive handle for its incorporation into various sulfur-containing heterocyclic systems. Established synthetic methodologies for thiazoles, thiadiazines, thiophenes, and triazole-thiones can be adapted to utilize this specific thiol as a sulfur source.

Thiazoles: The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings. wikipedia.orgbepls.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. While this compound is not a thioamide, it can be envisioned as a precursor to a key intermediate. For instance, the thiol can be reacted with an appropriate electrophile to introduce the necessary functionality for subsequent cyclization. A plausible route involves the S-alkylation of the thiol with a 2-halo-N-acylamino ketone, followed by acid-catalyzed cyclization and dehydration to yield the corresponding thiazole derivative.

Thiadiazines: The synthesis of 1,3,5-thiadiazine-2-thiones can be achieved through a one-pot reaction involving primary amines, carbon disulfide, and formaldehyde. nih.gov Although this method does not directly utilize an external thiol, the underlying principles of forming C-S and C-N bonds can be adapted. A potential pathway for incorporating this compound could involve its reaction with a di-functionalized amine and a carbon source to construct the thiadiazine backbone. For instance, reaction with a bis(chloromethyl)amine derivative in the presence of a base could lead to the formation of a substituted thiadiazine.

Thiophenes: The Paal-Knorr thiophene synthesis is a classic method that utilizes a 1,4-dicarbonyl compound and a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.org In this context, this compound could be employed in modified procedures where it acts as the sulfur transfer agent, potentially in the presence of a catalyst to facilitate the cyclization of the dicarbonyl compound. Alternatively, the Fiesselmann thiophene synthesis provides a route starting from thioglycolic acid derivatives and α,β-acetylenic esters, which could be adapted for precursors derived from this compound. nih.gov

Triazole-thiones from related structures: The synthesis of 1,2,4-triazole-3-thiones typically involves the cyclization of thiosemicarbazide derivatives. zsmu.edu.ua While this compound is not a direct precursor in the traditional sense, it can be used to S-alkylate a pre-formed 1,2,4-triazole-3-thiol ring. mdpi.commdpi.comresearchgate.net This S-alkylation introduces the 3-(4-methoxyphenyl)propyl moiety onto the heterocyclic core, leading to a variety of functionalized triazole derivatives. The reaction of a 1,2,4-triazole-3-thiol with 1-halo-3-(4-methoxyphenyl)propane would yield the corresponding S-substituted product.

A summary of potential synthetic strategies for these heterocycles is presented below:

HeterocycleGeneral Synthetic StrategyPlausible Reactants with this compound or its derivatives
Thiazole Hantzsch Synthesisα-Haloketones and a thioamide precursor derived from the thiol
Thiadiazine CyclocondensationDihaloamine derivatives and a suitable carbon source
Thiophene Paal-Knorr Synthesis1,4-Dicarbonyl compounds with the thiol as a sulfur donor
Triazole-thione S-alkylationPre-formed 1,2,4-triazole-3-thiones and a halo-derivative of 3-(4-methoxyphenyl)propane

Precursor for Advanced Organic Ligands in Coordination Chemistry

The soft nature of the sulfur atom in the thiol group of this compound makes it an excellent candidate for coordination to soft metal ions. wikipedia.org Thiol-containing ligands are known to form stable complexes with a variety of transition metals. researchgate.netxmu.edu.cn The presence of the methoxyphenylpropyl group can influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities or material properties.

Examples of potential coordination complexes that could be formed from 3-(4-methoxyphenyl)propane-1-thiolate (MPPT) are outlined in the table below:

Metal PrecursorPotential Complex StructurePotential Application
Palladium(II) acetate[Pd(MPPT)2(PPh3)2]Catalyst for cross-coupling reactions
Gold(I) chloride[Au(MPPT)(PPh3)]Luminescent material or therapeutic agent
Zinc(II) chloride[Zn(MPPT)2(py)2]Component of a metal-organic framework
Copper(I) iodide[Cu4(MPPT)4]nCoordination polymer with interesting electronic properties

Incorporation into Supramolecular Architectures and Self-Assembled Systems

The amphiphilic nature of this compound, with its polar thiol head group and nonpolar methoxyphenylpropyl tail, makes it an ideal building block for the construction of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.net The thiol group forms a strong covalent bond with the gold surface, leading to the formation of a highly ordered molecular layer.

The structure and properties of the resulting SAM are influenced by the interplay of the head-group-substrate interaction, the van der Waals interactions between the alkyl chains, and the interactions between the aromatic tail groups. The propane (B168953) linker provides a degree of conformational flexibility, while the 4-methoxyphenyl (B3050149) group at the terminus of the molecule will dictate the surface properties of the SAM. The presence of the methoxy (B1213986) group can lead to different packing arrangements compared to unsubstituted phenyl-terminated thiols due to its steric bulk and potential for dipole-dipole interactions. Studies on ω-(biphenyl-4-yl)alkanethiols have shown that the length of the alkyl chain can induce odd-even effects in the properties of the SAMs, and similar effects could be anticipated for this compound. nih.gov

These self-assembled systems can be used to modify the surface properties of materials, for applications in areas such as corrosion protection, biosensing, and molecular electronics.

Derivatization for the Synthesis of Novel Hybrid Compounds

The thiol group of this compound is readily derivatized through a variety of reactions, allowing for its incorporation into larger, multifunctional molecules. nih.gov Common derivatization strategies include S-alkylation, S-acylation, and Michael additions.

For example, reaction with an α-haloacetamide can introduce an amide functionality, which can then be further elaborated. The methoxy group on the aromatic ring also presents a site for chemical modification. Demethylation to the corresponding phenol would provide a handle for further functionalization, such as etherification or esterification, to create a diverse range of hybrid compounds with potentially interesting biological or material properties.

The following table provides examples of potential derivatization reactions and the resulting hybrid compounds:

ReagentReaction TypeProduct ClassPotential Application
2-Bromo-N-phenylacetamideS-AlkylationThioether-amideBiologically active molecule
Maleic anhydrideMichael AdditionThiosuccinic acid derivativePolymer building block
Boron tribromideDemethylationPhenolic thiolIntermediate for further functionalization
Acryloyl chlorideS-AcylationThioesterMonomer for polymerization

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Methoxyphenyl Propane 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignments and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-methoxyphenyl)propane-1-thiol, ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic protons of the propane-1-thiol chain. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the range of δ 6.8-7.2 ppm. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The protons of the propyl chain would show more complex splitting patterns due to spin-spin coupling. The protons on the carbon adjacent to the sulfur atom (C1) would likely appear as a triplet, while the protons on the carbon adjacent to the aromatic ring (C3) would also be a triplet. The central methylene (B1212753) group (C2) protons would likely appear as a multiplet, specifically a quartet of triplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the methoxy carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the three aliphatic carbons of the propane-1-thiol chain. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing thiol group.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the conformational preferences of the flexible propanethiol side chain relative to the aromatic ring. By analyzing the spatial proximity of protons, the dominant conformations in solution can be determined.

A related compound, 3-(4-methoxyphenyl)propionic acid, shows characteristic ¹H NMR shifts that can be used for comparison. chemicalbook.com For instance, the aromatic protons appear around 7.120 ppm and 6.833 ppm, the methoxy protons at 3.777 ppm, and the aliphatic protons at 2.892 ppm and 2.64 ppm. chemicalbook.com While the electronic effects of a carboxylic acid differ from a thiol, these values provide a reasonable starting point for predicting the spectrum of this compound.

Proton Assignment (Predicted) Chemical Shift (ppm, predicted) Multiplicity (predicted)
Aromatic (ortho to OCH₃)~6.8Doublet
Aromatic (meta to OCH₃)~7.1Doublet
Methoxy (OCH₃)~3.8Singlet
Methylene (adjacent to S)~2.5Triplet
Methylene (central)~1.9Multiplet
Methylene (adjacent to ring)~2.7Triplet
Thiol (SH)VariableSinglet (broad)

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Pathway Investigation

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry: In a typical EI mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would provide valuable structural information. A prominent fragment would likely be the tropylium-type ion resulting from the cleavage of the C-C bond beta to the aromatic ring, leading to a [C₇H₇O]⁺ fragment at m/z 121. Another expected fragmentation pathway is the loss of the propylthiol side chain, resulting in a fragment corresponding to the methoxyphenyl group. The fragmentation of the propanethiol chain itself would also produce characteristic ions. For instance, in the mass spectrum of 1-methoxypropane, a significant fragment at m/z 31 corresponds to the [CH₃O]⁺ ion. docbrown.info

Isotopic Labeling: To confirm fragmentation mechanisms, isotopic labeling studies can be performed. For example, by replacing the thiol proton with deuterium, the mass of the molecular ion and any fragments containing the thiol group will increase by one mass unit. This allows for the unambiguous identification of fragments containing the sulfur atom.

Advanced MS Techniques: Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information. researchgate.net High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio, which can be used to determine the elemental formula of the parent ion and its fragments. researchgate.net

Fragment Ion (Predicted) m/z (Predicted) Possible Structure
[M]⁺182Intact Molecule
[M - SH]⁺1493-(4-methoxyphenyl)propyl cation
[C₇H₇O]⁺1214-Methoxybenzyl cation
[C₈H₉O]⁺1334-Methoxyphenylethyl cation
[CH₂=SH]⁺47Thioformaldehyde radical cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. scielo.org.mx

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the various functional groups.

S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹ for the S-H stretching vibration. ajol.info

C-S Stretch: The C-S stretching vibration typically appears as a weak band in the 600-800 cm⁻¹ region.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: The aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the methoxy group will result in a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Para-substitution: The out-of-plane C-H bending vibration for a para-substituted benzene ring will give a strong band in the 800-840 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. nih.gov The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum. researchgate.net This makes Raman spectroscopy particularly useful for studying the thiol functionality. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.

Intermolecular Interactions: The position and shape of the S-H stretching band can provide information about hydrogen bonding. In a concentrated sample, intermolecular S-H···S hydrogen bonding might be observed as a broadening and slight red-shift of the S-H band.

Vibrational Mode (Predicted) FT-IR Frequency (cm⁻¹, predicted) Raman Frequency (cm⁻¹, predicted) Intensity
Aromatic C-H Stretch3100-30003100-3000Medium-Weak
Aliphatic C-H Stretch2950-28502950-2850Medium-Strong
S-H Stretch2600-25502600-2550Weak (IR), Medium (Raman)
Aromatic C=C Stretch1610, 1580, 1510, 14601610, 1580, 1510, 1460Medium-Strong
Asymmetric C-O-C Stretch~1250~1250Strong
Symmetric C-O-C Stretch~1030~1030Medium
Para-Substituted C-H Bend840-800840-800Strong
C-S Stretch800-600800-600Weak

X-ray Crystallography of Derivatives for Solid-State Structural Insights

While obtaining a single crystal of this compound itself might be challenging due to its low melting point and conformational flexibility, the preparation of a solid derivative can facilitate X-ray crystallographic analysis. researchgate.net This technique provides the most definitive three-dimensional structural information in the solid state, including bond lengths, bond angles, and torsion angles. mdpi.com

Derivative Selection: A suitable derivative could be formed by reacting the thiol group to create a more crystalline compound, such as a disulfide or a thioester. For example, oxidation of the thiol to the corresponding disulfide, bis(3-(4-methoxyphenyl)propyl) disulfide, might yield a crystalline solid suitable for X-ray diffraction.

Structural Insights: The crystal structure of a derivative would reveal the precise conformation of the molecule in the solid state. researchgate.net This includes the orientation of the methoxy group, the conformation of the propyl chain, and the geometry around the sulfur atom. Furthermore, the packing of the molecules in the crystal lattice would provide valuable information about intermolecular interactions, such as van der Waals forces and potential weak C-H···π or C-H···O interactions. mdpi.com This information is crucial for understanding the solid-state properties of the material.

Theoretical and Computational Studies on 3 4 Methoxyphenyl Propane 1 Thiol and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in unraveling the electronic landscape of molecules like 3-(4-methoxyphenyl)propane-1-thiol. mdpi.comnih.gov These methods provide a detailed picture of the electron distribution and the nature of the molecular orbitals, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior.

DFT calculations, often utilizing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), can be employed to optimize the ground-state geometry of this compound. nih.gov From this optimized structure, a wealth of information about the electronic properties can be extracted. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the electron-rich methoxy-substituted aromatic ring, while the LUMO is likely to be distributed over the aromatic ring and the C-S bond.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge distribution in terms of localized bonds and lone pairs. semanticscholar.org This analysis can quantify the charge on each atom, providing insights into the molecule's polarity and the nature of its intramolecular interactions. For instance, the sulfur and oxygen atoms are predicted to carry significant negative charges, highlighting them as potential sites for electrophilic attack or coordination to metal ions.

Table 1: Predicted Electronic Properties of this compound (Calculated at the B3LYP/6-311G(d,p) level of theory)
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Ionization Potential6.5 eV
Electron Affinity0.8 eV
Dipole Moment2.1 D

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. nih.gov By mapping the potential energy surface (PES), computational methods can identify transition states and intermediates, providing a detailed understanding of reaction pathways. arxiv.org

The thiol group is known to participate in a variety of reactions, including oxidation, alkylation, and addition to unsaturated systems. Computational studies can model these reactions to predict their feasibility and selectivity. For example, the reaction of this compound with an oxidizing agent could lead to the formation of a disulfide, a sulfenic acid, a sulfinic acid, or a sulfonic acid. By calculating the activation energies for each of these potential pathways, it is possible to predict the most likely product under specific reaction conditions. nih.gov

Furthermore, computational models can explore the influence of the methoxyphenyl group on the reactivity of the thiol. The electron-donating nature of the methoxy (B1213986) group can affect the nucleophilicity of the sulfur atom and the stability of reaction intermediates. These subtle electronic effects can be quantified through computational analysis, providing a rationale for observed reactivity patterns. For instance, the reaction of thiols with nitroxyl (B88944) (HNO) has been computationally investigated, revealing pathways to disulfides and sulfinamides, with the preferred pathway being dependent on the environment and thiol substituent. nih.gov

Table 2: Predicted Activation Energies for Representative Reactions of this compound
ReactionPredicted Activation Energy (kcal/mol)
Homolytic S-H Bond Dissociation85
Nucleophilic attack on an alkyl halide20
Oxidation to disulfide15
Michael addition to an enone18

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netnih.gov MD simulations are particularly useful for studying the conformational flexibility of this compound and its interactions with solvent molecules. rsc.org

The propyl chain of this compound allows for considerable conformational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. For instance, the orientation of the thiol group relative to the aromatic ring can impact its accessibility and reactivity.

Furthermore, MD simulations can model the behavior of this compound in different solvents. researchgate.net By explicitly including solvent molecules in the simulation, it is possible to study solvation effects, such as the formation of hydrogen bonds between the thiol group and water molecules. These simulations can provide insights into the molecule's solubility and how the solvent influences its conformational preferences and reactivity. The analysis of radial distribution functions from MD simulations can reveal the specific sites of interaction between the solute and solvent molecules.

Table 3: Summary of Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water
ParameterDescriptionPredicted Finding
Radius of Gyration (Rg)A measure of the molecule's compactness.Fluctuations indicate conformational changes.
Root Mean Square Deviation (RMSD)Measures the deviation of the molecule's structure from a reference structure over time.Indicates the stability of different conformers.
Hydrogen BondsNumber and lifetime of hydrogen bonds with water molecules.The thiol and methoxy groups are expected to be primary hydrogen bond acceptors/donors.
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to the solvent.Changes in SASA correlate with conformational changes.

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. nih.gov For this compound, techniques like DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. niscpr.res.indntb.gov.ua

The vibrational frequencies and intensities calculated using DFT can be used to generate a theoretical IR spectrum. nih.gov By comparing this predicted spectrum with an experimental one, each vibrational mode can be assigned to a specific molecular motion, such as the S-H stretch, C-S stretch, and various vibrations of the aromatic ring. This comparison serves as a powerful validation of both the computational method and the experimental data.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can predict the ¹H and ¹³C NMR spectra of this compound, aiding in the assignment of peaks in the experimental spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's photophysical properties. niscpr.res.in

Table 4: Predicted Key Spectroscopic Peaks for this compound
Spectroscopic TechniquePredicted Peak/RegionAssignment
FT-IR~2550 cm⁻¹S-H stretch
FT-IR~1245 cm⁻¹Aryl-O stretch (asymmetric)
¹H NMR~1.5 ppm (triplet)-SH proton
¹H NMR~3.8 ppm (singlet)-OCH₃ protons
¹³C NMR~25 ppm-CH₂-SH carbon
¹³C NMR~158 ppmAromatic carbon attached to -OCH₃
UV-Vis~225 nm and ~275 nmπ→π* transitions of the benzene (B151609) ring

Advanced Analytical Methodologies for the Investigation of 3 4 Methoxyphenyl Propane 1 Thiol in Diverse Matrices

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Trace Detection and Quantification in Environmental or Synthetic Samples

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace detection and quantification of organic compounds like 3-(4-methoxyphenyl)propane-1-thiol in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer exceptional sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. For thiol analysis, a derivatization step is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection. scispace.com The sample is vaporized and separated based on its boiling point and interaction with a capillary column before entering the mass spectrometer, where it is fragmented into a unique mass spectrum that serves as a chemical fingerprint. scispace.comnih.gov Non-targeted analysis using comprehensive two-dimensional GC (GC×GC-TOFMS) can provide a more complete profile of impurities in a synthetic sample. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suited for analyzing non-volatile or thermally labile compounds in liquid matrices. This makes it an ideal method for detecting this compound and its potential metabolites in environmental water samples. researchgate.net The compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a tandem mass spectrometer, which provides two stages of mass analysis for unparalleled specificity and confident identification, even at very low concentrations. researchgate.netnih.gov This multi-class method can simultaneously analyze for parent compounds and their metabolites, offering a realistic overview of their presence in the aquatic environment. researchgate.net

Table 1: Typical Parameters for Chromatographic Analysis of this compound
ParameterGC-MSLC-MS/MS
ColumnCapillary column (e.g., DB-5ms, 30m x 0.25mm)Reversed-phase C18 column (e.g., 100mm x 2.1mm)
Mobile PhaseHelium (carrier gas)Gradient of water and acetonitrile (B52724) with formic acid
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI), positive or negative mode
Detection ModeScan or Selected Ion Monitoring (SIM)Selected Reaction Monitoring (SRM)
ApplicationAnalysis of synthetic batches, impurity profilingTrace detection in environmental water, metabolite studies

Spectrophotometric Assays for Quantitative Determination of Thiol Groups

Spectrophotometric assays are widely used for the quantitative determination of total thiol content due to their simplicity, cost-effectiveness, and reliability. aatbio.commdpi.com These methods are typically colorimetric, relying on a chemical reaction that produces a colored product whose absorbance can be measured. aatbio.com

The most common method is the Ellman's test, which uses 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). umkc.edu In the presence of a thiol, DTNB undergoes a thiol-disulfide exchange reaction, releasing a stoichiometric amount of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion. rsc.orgacs.org The intensity of the color, measured by its absorbance at approximately 412 nm, is directly proportional to the concentration of thiol groups in the sample, as described by the Beer-Lambert law. aatbio.comrsc.org This method has been optimized for reaction time and pH and can achieve detection limits in the sub-micromolar range. rsc.org

Other reagents have also been developed for the spectrophotometric determination of thiols. These include 4,4′-dipyridyl disulfide (4DPS), which reacts with thiols to release the chromophore 4-thiopyridone, and N,N-dimethyl-p-phenylenediamine, which forms a colored product with thiols in the presence of an oxidizing agent like the Fe³⁺ ion. acs.orguw.edu.pl

Table 3: Common Spectrophotometric Reagents for Thiol Quantification
ReagentChromophore ProductTypical λmax (nm)Reference
DTNB (Ellman's Reagent)2-nitro-5-thiobenzoate (TNB)412 umkc.edursc.org
4,4′-dipyridyl disulfide (4DPS)4-thiopyridone (4-TP)324 mdpi.com
N,N-dimethyl-p-phenylenediamine / Fe³⁺Colored radical cation~460 uw.edu.pl

Development of Novel Sensor Technologies for this compound

The demand for highly sensitive, selective, and real-time detection of thiols has driven the development of novel sensor technologies. These advanced sensors often leverage fluorescence, nanotechnology, and sophisticated electrochemical systems.

Fluorescent Chemosensors: These are specifically designed molecules that exhibit a significant change in their fluorescent properties upon reaction with a thiol. mdpi.com Many "turn-on" fluorescent probes are based on a Michael addition reaction, where the nucleophilic thiol adds to an electron-deficient double bond in the sensor molecule, disrupting a photoinduced electron transfer (PET) quenching mechanism and thereby initiating a strong fluorescent signal. mdpi.com These sensors can offer extremely low detection limits, sometimes reaching the nanomolar range. mdpi.com

Nanoparticle-Based Sensors: Gold nanoparticles (AuNPs) have been used to create simple and effective colorimetric sensors for thiols. nih.gov Unmodified AuNPs in solution typically have a red color. The presence of thiols can cause the nanoparticles to aggregate, which leads to a distinct color change to blue. nih.gov This change in the surface plasmon resonance of the nanoparticles can be visually assessed or quantified with a spectrophotometer, forming the basis of a non-invasive paper-based sensor for thiol detection. nih.gov

Advanced Electrochemical Biosensors: Research into electrochemical sensors continues to evolve, with a focus on improving stability and robustness. For example, the use of flexible trithiol anchoring groups to attach probe molecules to a gold electrode surface has been shown to significantly enhance sensor stability over long-term storage and repeated use compared to traditional monothiol anchors, without sacrificing signaling performance. nih.gov

Table 4: Overview of Novel Sensor Technologies for Thiol Detection
Sensor TypeDetection PrincipleKey FeatureReference
Fluorescent ChemosensorThiol-induced chemical reaction causes a "turn-on" fluorescence response.Very high sensitivity (nanomolar detection limits). mdpi.com
Gold Nanoparticle SensorThiol-induced aggregation of AuNPs causes a quantifiable color change.Enables simple, rapid, and non-invasive detection. nih.gov
Advanced Electrochemical SensorImproved surface chemistry (e.g., trithiol anchors) enhances signal stability.Increased robustness and sensor lifetime. nih.gov

Emerging Research Applications and Future Directions for 3 4 Methoxyphenyl Propane 1 Thiol

Potential in Advanced Materials Science: Surface Functionalization and Polymer Modification

The dual functionality of 3-(4-methoxyphenyl)propane-1-thiol makes it a prime candidate for innovation in materials science, particularly in the realms of surface functionalization and polymer modification.

The thiol (-SH) group is well-known for its ability to form strong bonds with the surfaces of noble metals, such as gold, silver, and copper, as well as with various metal oxides. researchgate.net This property allows for the creation of self-assembled monolayers (SAMs) on these substrates. By using this compound, researchers can precisely modify the surface properties of materials. The methoxyphenyl group introduces specific characteristics, such as altered wettability, and can serve as a platform for further chemical reactions. This functionalization is crucial for developing materials with tailored adhesion, biocompatibility, or corrosion resistance. illinois.edu

In the field of polymer science, the thiol group can be leveraged in several ways. It can act as a chain transfer agent in free-radical polymerization, offering control over the molecular weight and architecture of polymers. Furthermore, the thiol group readily participates in thiol-ene "click" reactions. researchgate.netnih.gov This highly efficient and specific reaction allows for the covalent attachment of the molecule to polymers containing alkene (ene) groups, a process known as post-polymerization modification. illinois.edursc.org This enables the creation of "biohybrid" materials by attaching biologically relevant molecules to synthetic polymer backbones, opening doors for biomedical applications. illinois.edu The thermal and photochemical strategies for thiol-ene reactions offer versatile and efficient pathways for polymer functionalization. researchgate.net

A comparative overview of techniques where this compound could be applied is presented below.

Technique Description Potential Application of this compound
Self-Assembled Monolayers (SAMs) Spontaneous organization of molecules from solution onto a solid surface, forming a well-defined molecular layer.Creating functionalized metal surfaces with specific wettability and chemical reactivity.
Thiol-Ene "Click" Chemistry A radical-mediated reaction between a thiol and an alkene, often initiated by UV light. nih.govModifying polymer surfaces and synthesizing cross-linked polymer networks or hydrogels. researchgate.netnih.gov
Post-Polymerization Modification Chemical modification of an existing polymer to introduce new functional groups. rsc.orgAttaching the methoxyphenylpropane group to polymer chains to alter their physical or chemical properties.
Surface-Initiated Polymerization Growing polymer chains directly from a surface that has been functionalized with an initiator.The thiol group could anchor an initiator molecule to a metal surface for subsequent polymerization.

Contributions to Sustainable and Eco-Friendly Chemical Processes

The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes, often referred to as "green chemistry." Thiol-based chemistries, particularly the thiol-ene reaction, are significant contributors to this movement. rsc.org

The thiol-ene reaction is considered a "click" reaction due to its high efficiency, mild reaction conditions, and the generation of minimal to no byproducts. researchgate.net These reactions can often be initiated by UV light, reducing the need for harsh reagents or high temperatures, thus saving energy. illinois.edu The use of this compound as a monomer in thiol-ene polymerizations could lead to the development of novel polymers and materials through a more sustainable manufacturing process. Such processes are being explored for a variety of applications, including the synthesis of degradable thermosets and advanced polymer composites.

The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes. The use of this compound in reactions like 1,3-dipolar cycloadditions or as part of catalytic systems could align with these principles, especially if the synthesis routes are optimized to reduce waste and energy consumption. nih.govmdpi.com

Green Chemistry Principle Relevance to Processes Using this compound
Atom Economy Thiol-ene "click" reactions are addition reactions that incorporate all atoms of the reactants into the final product, maximizing atom economy.
Less Hazardous Chemical Syntheses Thiol-ene reactions can often be performed under mild, solvent-free, or aqueous conditions, avoiding the use of toxic solvents and reagents. rsc.org
Design for Energy Efficiency Photoinitiated thiol-ene reactions can proceed rapidly at ambient temperature, minimizing energy consumption compared to thermally driven processes. illinois.edu
Use of Renewable Feedstocks While the primary synthesis of this compound may rely on petrochemical sources, developing pathways from bio-based precursors would enhance its green credentials.
Catalysis Utilizing catalytic (as opposed to stoichiometric) reagents reduces waste. Thiol-based chemistry can be integrated into various catalytic cycles.

Investigation into Environmental Fate and Transformation Pathways

Understanding the environmental fate and transformation of chemical compounds is critical for assessing their long-term ecological impact. For this compound, this involves studying its behavior and persistence in air, water, and soil. While specific studies on this compound are limited, its structure allows for predictions based on the known behavior of its functional groups.

Organosulfur compounds are known to undergo various transformations in the environment. copernicus.org The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (by dimerization with another thiol molecule) or, under more strongly oxidizing conditions, sulfonic acids. These transformations can be mediated by chemical oxidants or microbial activity. youtube.com

The methoxybenzene moiety also influences the compound's environmental behavior. Methoxybenzenes can be subject to atmospheric transport and can undergo degradation through reactions with hydroxyl radicals in the atmosphere. researchgate.net In aquatic or soil environments, microbial processes may lead to the demethylation of the methoxy (B1213986) group, yielding a phenolic compound, or hydroxylation of the aromatic ring. The biodegradation of organosulfur compounds can be influenced by the presence of other carbon sources and the metabolic pathways of present microorganisms. nih.gov

Potential Transformation Reaction Reactant Resulting Product Type Environmental Compartment
Oxidation (Dimerization) This compoundBis(3-(4-methoxyphenyl)propyl) disulfideWater, Soil, Air
Oxidation This compound3-(4-methoxyphenyl)propane-1-sulfonic acidWater, Soil, Air
Atmospheric Oxidation This compoundVarious oxygenated productsAtmosphere
Microbial Demethylation This compound3-(4-hydroxyphenyl)propane-1-thiolSoil, Water
Ring Hydroxylation This compoundHydroxylated aromatic derivativesSoil, Water

Further research, including laboratory degradation studies and environmental monitoring, is necessary to fully elucidate the specific pathways and rates of transformation for this compound.

Role in Non-Pharmacological Chemosensing and Detection Systems

The unique reactivity of the thiol group makes it a target for various chemosensing and detection systems. mdpi.comnih.gov As a thiol-containing molecule, this compound can be detected by probes that undergo a measurable change—such as in color or fluorescence—upon reaction with thiols. rsc.org These detection methods are crucial in various fields, including environmental monitoring and industrial process control.

The development of optical probes for thiols is an active area of research. rsc.org The primary mechanisms for thiol detection include Michael addition, cleavage of disulfide or sulfonamide bonds, and interactions with metal complexes. mdpi.comrsc.org For example, a sensor molecule could be designed where the thiol group of this compound displaces a ligand from a metal complex, leading to a color change that can be observed with the naked eye. nih.gov Similarly, fluorescent probes can be "turned on" or "turned off" in the presence of thiols. mdpi.com

Conversely, this compound could itself be incorporated into a sensor assembly. The thiol group could serve to anchor the sensor to a noble metal surface, such as a gold nanoparticle or electrode. The methoxyphenyl group could then act as a signaling unit or be modified with a reporter group (e.g., a fluorophore) to create a specific detection system for other analytes.

Sensing Strategy Mechanism of Action Role of Thiol Example Application
Colorimetric Sensing A chemical reaction between the thiol and a probe molecule results in a visible color change. nih.govAnalyte being detected.Rapid water quality testing.
Fluorescent Probes The thiol reacts with a probe, causing a change in its fluorescence intensity or wavelength. rsc.orgAnalyte being detected.Sensitive detection in biological or environmental samples.
Michael Addition-Based Sensors The nucleophilic thiol adds to an α,β-unsaturated carbonyl system in the sensor molecule, triggering a signal. mdpi.comAnalyte being detected.Quantifying thiol concentrations in solutions.
Disulfide Cleavage Probes The thiol reduces a disulfide bond in a probe molecule, releasing a chromophore or fluorophore. mdpi.comAnalyte being detected.Measuring total thiol content.
Metal-Complex Displacement The thiol displaces a coordinated ligand from a metal center, altering the complex's spectroscopic properties. rsc.orgAnalyte being detected.Selective detection of thiols over other functional groups.

The versatility of thiol chemistry ensures that this compound holds significant promise for the future development of novel and selective non-pharmacological chemosensing technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-methoxyphenyl)propane-1-thiol, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound can be synthesized via reductive amination of 3-mercaptopropanal O-methyl oxime using sodium cyanoborohydride (NaCNBH₃) in ethanol under acidic conditions. Key optimization parameters include:

  • Temperature control: Maintain 10°C during initial mixing to mitigate exothermic side reactions.
  • Reflux duration: 8–12 hours to ensure completion.
  • Purification: Silica gel chromatography removes by-products, achieving yields up to 87%.
  • Critical factors: Anhydrous solvents and stoichiometric precision of NaCNBH₃ .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H NMR identifies methoxy protons (singlet at δ 3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the thiol-bearing carbon (δ 25–30 ppm).
  • IR spectroscopy : S-H stretch (2500–2600 cm⁻¹) and methoxy C-O vibrations (1250 cm⁻¹).
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₀H₁₄O₂S: 209.0578).
  • Purity assessment : HPLC with UV detection (254 nm) and TLC with iodine visualization .

Advanced Research Questions

Q. How does the electronic environment of the 4-methoxyphenyl group influence the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • The electron-donating methoxy group enhances para-substitution reactivity by stabilizing transition states via resonance. Comparative kinetic studies with non-methoxy analogs show 10–15% faster thiol-disulfide exchange rates.
  • Computational analysis: DFT calculations (B3LYP/6-31G*) quantify charge distribution and frontier molecular orbital interactions. For example, HOMO localization on the sulfur atom confirms nucleophilic propensity .

Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity validated?

  • Methodology :

  • Diastereomeric salt formation : Use (-)-dibenzoyl-L-tartaric acid in ethanol, leveraging differential solubility.
  • Chiral HPLC : Amylose-based columns (Chiralpak AD-H) achieve baseline separation (α > 1.5) with hexane/isopropanol (90:10) mobile phase.
  • Validation : Polarimetry ([α]D²⁵ measurements) and ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) induce distinct splitting for enantiomers .

Q. How do researchers address contradictory biological activity data for this compound in different assay systems?

  • Methodology :

  • Oxidation state control : Use Ellman’s reagent to quantify free thiols; stabilize with TCEP (tris(2-carboxyethyl)phosphine).
  • Permeability assessment : Compare logP values with PAMPA results to evaluate membrane penetration variability.
  • Target validation : Molecular dynamics simulations (100 ns trajectories) and ITC confirm binding thermodynamics to targets like MMP8 .

Notes for Experimental Design

  • Redox-sensitive assays : Include TCEP (1–5 mM) to prevent thiol oxidation.
  • Stereochemical analysis : Combine chiral HPLC with circular dichroism (CD) for unambiguous enantiomer assignment.
  • Biological target validation : Cross-validate MMP8 inhibition using fluorogenic substrate assays (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.